4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylphenoxy group: This step involves the reaction of the chlorinated pyrazole with 2,5-dimethylphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
4-Chloro-1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-1-[(2,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-4-9(2)11(5-8)19-7-16-6-10(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
InChI Key |
YYKPSMJMJISUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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